(5-bromofuran-2-yl)(10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl)methanone
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Overview
Description
The compound “(5-bromofuran-2-yl)(10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl)methanone” is a complex organic molecule that features a variety of functional groups, including a bromofuran ring, a methoxy group, a thioxo group, and a benzoxadiazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-bromofuran-2-yl)(10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl)methanone” typically involves multi-step organic synthesis. The process may start with the preparation of the bromofuran ring, followed by the construction of the benzoxadiazocin ring system. Key steps may include:
Bromination: Introduction of the bromine atom into the furan ring.
Cyclization: Formation of the benzoxadiazocin ring through cyclization reactions.
Functional Group Interconversion: Introduction of the methoxy and thioxo groups through appropriate reagents and conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfone or sulfoxide.
Reduction: Reduction of the bromofuran ring to a furan ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “(5-bromofuran-2-yl)(10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl)methanone” exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
(5-bromofuran-2-yl)(10-methoxy-2-methyl-3-phenyl-4-oxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl)methanone: Similar structure but with an oxo group instead of a thioxo group.
(5-chlorofuran-2-yl)(10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of “(5-bromofuran-2-yl)(10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl)methanone” lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C23H19BrN2O4S |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-(6-methoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl)methanone |
InChI |
InChI=1S/C23H19BrN2O4S/c1-23-13-16(15-9-6-10-17(28-2)20(15)30-23)25(21(27)18-11-12-19(24)29-18)22(31)26(23)14-7-4-3-5-8-14/h3-12,16H,13H2,1-2H3 |
InChI Key |
MTFRCGRATUWLNN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=CC=C4)C(=O)C5=CC=C(O5)Br |
Origin of Product |
United States |
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